PSMA+ Tumor Uptake: 111In-DTPA-D2B-IRDye700DX vs. Control Tracers
The 111In-DTPA-D2B-IRDye700DX conjugate (utilizing the DTPA-DAB2 scaffold conjugated to the anti-PSMA antibody D2B) demonstrated sustained high tumor uptake in PSMA-expressing xenografts. At 24 h post-injection, tumor uptake was 31.1 ± 5.0% ID/g; at 48 h, 32.3 ± 8.2% ID/g; at 72 h, 33.8 ± 3.6% ID/g; and at 168 h, 31.7 ± 9.7% ID/g, with no significant difference across time points (p=0.96) [1]. In comparison, unconjugated 111In-IgGD2B (lacking the DTPA-DAB2-IRDye700DX construct) showed qualitatively lower tumor retention in parallel studies [2].
| Evidence Dimension | Tumor uptake (% ID/g) over time in PSMA+ LS174T-PSMA xenografts |
|---|---|
| Target Compound Data | 24 h: 31.1 ± 5.0%; 48 h: 32.3 ± 8.2%; 72 h: 33.8 ± 3.6%; 168 h: 31.7 ± 9.7% ID/g [1] |
| Comparator Or Baseline | 111In-IgGD2B (unconjugated control) [2] |
| Quantified Difference | Not directly quantified; class-level inference that DTPA-DAB2 conjugation enables multimodal functionality absent in unconjugated antibody |
| Conditions | BALB/c nude mice bearing subcutaneous PSMA+ LS174T-PSMA xenografts; 30 µg conjugate dose; ex vivo biodistribution |
Why This Matters
Sustained high tumor uptake over 7 days supports extended imaging windows and reduces frequency of repeat dosing in longitudinal studies.
- [1] Lütje S, et al. Theranostics. 2019;9(10):2924-2938. (Figure 2A and Results section) View Source
- [2] Table 1. Biomedicines. 2021;9(12):1870. View Source
